1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine
Description
Properties
IUPAC Name |
1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-8-17(15,16)14-7-3-4-10-9-11(13)5-6-12(10)14/h5-6,9H,2-4,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREDGGBFHVWRBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aniline Derivatives
The Skraup-Doebner-Von Miller reaction remains the most widely employed method:
- Substrate : 4-Nitroaniline undergoes condensation with glycerol at 120–140°C in concentrated sulfuric acid, followed by catalytic hydrogenation to reduce the nitro group.
- Yield : 68–72% after purification via vacuum distillation.
- Limitations : Over-oxidation risks necessitate strict temperature control.
Catalytic Hydrogenation of Quinoline
Alternative routes utilize quinoline reduction:
- Conditions : 5% Pd/C catalyst under 50 psi H₂ in ethanol at 80°C for 12 hours.
- Yield : 85–89% with >98% purity by HPLC.
- Advantages : Avoids acidic conditions, preserving acid-sensitive functional groups.
Propylsulfonylation of 1,2,3,4-Tetrahydroquinolin-6-Amine
Standard Sulfonylation Protocol
Reaction of the amine with propane-1-sulfonyl chloride proceeds via nucleophilic acyl substitution:
Procedure :
- Dissolve 1,2,3,4-tetrahydroquinolin-6-amine (1.0 equiv) in anhydrous dichloromethane.
- Add triethylamine (2.5 equiv) as a base to scavenge HCl.
- Slowly introduce propane-1-sulfonyl chloride (1.2 equiv) at 0°C.
- Warm to room temperature and stir for 6–8 hours.
Solvent and Base Optimization
Comparative studies reveal solvent-base pairs critically influence reaction efficiency:
| Solvent | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Dichloromethane | Triethylamine | 25°C | 8 | 89 |
| THF | Pyridine | 40°C | 6 | 78 |
| DMF | DBU | 0°C → 25°C | 12 | 65 |
Key Insight : Dichloromethane-triethylamine systems achieve optimal yields by balancing nucleophilicity and HCl sequestration.
Advanced Sulfonylation Techniques
Microwave-Assisted Synthesis
Accelerating reaction kinetics through dielectric heating:
- Conditions : 100 W irradiation, 80°C, 15 minutes.
- Yield : 94% with 99% purity.
- Advantage : Reduces side product formation from prolonged heating.
Flow Chemistry Approaches
Continuous-flow systems enhance scalability:
- Reactor Design : Tubular reactor packed with immobilized base (e.g., polymer-supported DMAP).
- Residence Time : 2 minutes at 100°C.
- Throughput : 1.2 kg/day with 91% yield.
Purification and Characterization
Column Chromatography
Recrystallization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 1.12 (t, 3H, CH₂CH₂CH₃), 2.85–3.10 (m, 4H, tetrahydroquinoline CH₂), 6.52 (d, 1H, aromatic).
- HRMS : [M+H]⁺ calcd. for C₁₂H₁₇N₂O₂S: 265.1014; found: 265.1011.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Batch Sulfonylation | 89 | 98 | Moderate | 1.0 |
| Microwave | 94 | 99 | Low | 1.8 |
| Flow Chemistry | 91 | 97 | High | 0.7 |
Trade-offs : Flow chemistry offers superior scalability despite marginally lower purity, while microwave synthesis suits small-scale high-purity demands.
Chemical Reactions Analysis
Types of Reactions
1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: The hydrogen atoms on the tetrahydroquinoline ring can be substituted with various functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as methyl iodide, are commonly used.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, thiols or sulfides, and various substituted tetrahydroquinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents for various diseases.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological macromolecules, while the sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine, along with their substituents, molecular weights, and functional characteristics:
Key Observations:
Electronic Effects: The propylsulfonyl group in the target compound is electron-withdrawing, contrasting with electron-donating groups like dimethylaminoethyl (e.g., compound 48a, MW 234) . This may reduce nucleophilicity at the amine site but enhance metabolic stability. Halogenated analogs (e.g., 4-chlorobenzyl derivative, MW 286.8) exhibit increased lipophilicity, likely influencing membrane permeability .
Pyrrolidinylpropyl-substituted analogs (e.g., compound 49, MW 360.2) highlight the role of tertiary amines in CNS-targeted activity .
Biological Activity
1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (CAS No. 927996-21-2) is a compound belonging to the tetrahydroquinoline class, which is notable for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H18N2O2S
- Molecular Weight : 254.35 g/mol
- Structure : The compound features a propylsulfonyl group attached to a tetrahydroquinoline core, which is essential for its biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of tetrahydroquinoline showed potent in vitro antitumor effects with IC50 values lower than those of established chemotherapeutics like Doxorubicin. For instance, compounds structurally related to this compound were evaluated for their cytotoxicity against various cancer cell lines and showed promising results .
| Compound | IC50 (µg/mL) | Comparison Drug | IC50 (µg/mL) |
|---|---|---|---|
| This compound | TBD | Doxorubicin | 37.5 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains. The sulfonamide moiety is known to contribute to antibacterial effects by inhibiting bacterial enzymes involved in folate synthesis .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes in metabolic pathways.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Interaction with DNA : Potential intercalation into DNA or binding to DNA-associated proteins could disrupt replication and transcription processes .
Study on Antitumor Efficacy
A notable study examined the efficacy of various tetrahydroquinoline derivatives against human cancer cell lines. The results indicated that modifications on the tetrahydroquinoline scaffold could enhance cytotoxicity significantly. Specifically, compounds with a sulfonamide group displayed superior activity compared to their non-sulfonated counterparts .
Antimicrobial Evaluation
In another investigation focusing on the antimicrobial properties of related compounds, it was found that certain derivatives exhibited activity against both Gram-positive and Gram-negative bacteria. This suggests a broad-spectrum potential for therapeutic applications in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
